molecular formula C13H21NO B13320098 2-{[(2,3-Dimethylphenyl)methyl]amino}butan-1-ol

2-{[(2,3-Dimethylphenyl)methyl]amino}butan-1-ol

Cat. No.: B13320098
M. Wt: 207.31 g/mol
InChI Key: PGEMVQVSECLQOE-UHFFFAOYSA-N
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Description

2-{[(2,3-Dimethylphenyl)methyl]amino}butan-1-ol (CAS: 1247118-12-2) is an amino alcohol derivative characterized by a butanol backbone substituted with a [(2,3-dimethylphenyl)methyl]amino group. Its molecular formula is C₁₃H₂₁NO, with a molecular weight of 207.31 g/mol . The compound features a 2,3-dimethylbenzyl substituent, which confers steric bulk and lipophilicity compared to simpler aromatic analogs.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

2-[(2,3-dimethylphenyl)methylamino]butan-1-ol

InChI

InChI=1S/C13H21NO/c1-4-13(9-15)14-8-12-7-5-6-10(2)11(12)3/h5-7,13-15H,4,8-9H2,1-3H3

InChI Key

PGEMVQVSECLQOE-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NCC1=CC=CC(=C1C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2,3-Dimethylphenyl)methyl]amino}butan-1-ol typically involves the reaction of 2,3-dimethylbenzylamine with butanal in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the desired amino alcohol. Common reducing agents used in this process include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Industrial Production Methods

In an industrial setting, the production of 2-{[(2,3-Dimethylphenyl)methyl]amino}butan-1-ol may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{[(2,3-Dimethylphenyl)methyl]amino}butan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-{[(2,3-Dimethylphenyl)methyl]amino}butan-2-one.

    Reduction: Formation of 2-{[(2,3-Dimethylphenyl)methyl]amino}butane.

    Substitution: Formation of 2-{[(2,3-Dimethylphenyl)methyl]amino}butyl chloride or bromide.

Scientific Research Applications

2-{[(2,3-Dimethylphenyl)methyl]amino}butan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems and interactions with enzymes.

    Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(2,3-Dimethylphenyl)methyl]amino}butan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of both amino and hydroxyl groups allows for versatile interactions with biological molecules, potentially affecting signaling pathways and metabolic processes.

Comparison with Similar Compounds

Dichlorophenyl Analog: 2-{[(2,3-Dichlorophenyl)methyl]amino}butan-1-ol

  • CAS : 893583-58-9
  • Molecular Formula: C₁₁H₁₅Cl₂NO
  • Molecular Weight : 248.15 g/mol
  • Key Differences: The dichlorophenyl substituent increases electronegativity and molecular weight compared to the dimethylphenyl group.
Property 2-{[(2,3-Dimethylphenyl)methyl]amino}butan-1-ol 2-{[(2,3-Dichlorophenyl)methyl]amino}butan-1-ol
Molecular Weight 207.31 248.15
Aromatic Substituents 2,3-Dimethyl 2,3-Dichloro
Electrophilicity Low (electron-donating CH₃) High (electron-withdrawing Cl)

Functional Group Modifications

Acetamide Derivatives (e.g., 2-Chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide)

  • CAS: Not specified
  • Molecular Formula: C₁₄H₁₉ClNO
  • Use : Herbicide (e.g., dimethenamid analogs)
  • Key Differences: Replacement of the amino alcohol group with an acetamide moiety alters hydrogen-bonding capacity and metabolic stability. The 2,3-dimethylphenyl group is retained, suggesting its role in target binding across applications.
Property 2-{[(2,3-Dimethylphenyl)methyl]amino}butan-1-ol 2-Chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide
Functional Group Amino alcohol Acetamide
Hydrogen Bond Donors 2 (NH and OH) 1 (NH)
Typical Application Not reported Herbicide

Amino Alcohol Derivatives with Complex Backbones

4-{2-[(1,1-Dimethylethyl)amino]-1-hydroxyethyl}-2-methylphenol

  • CAS: Not specified
  • Molecular Formula: C₁₄H₂₁NO₂
  • Key Differences: Incorporation of a phenolic ring and tert-butyl group increases steric hindrance and acidity (pKa ~10 for phenol vs. ~15 for aliphatic alcohol) . The tert-butyl group enhances metabolic stability compared to dimethylphenyl.
Property 2-{[(2,3-Dimethylphenyl)methyl]amino}butan-1-ol 4-{2-[(1,1-Dimethylethyl)amino]-1-hydroxyethyl}-2-methylphenol
Backbone Butanol Phenol-hydroxyethyl
Steric Hindrance Moderate (dimethylphenyl) High (tert-butyl)
Acidity Low (aliphatic alcohol) High (phenolic OH)

Agrochemical Comparators (Fungicides)

Mandestrobin (A.1.10)

  • Class : Strobilurin fungicide
  • Molecular Formula: C₁₈H₁₆F₃NO₄
  • Key Differences: Methoxyimino and trifluoromethyl groups confer resistance to oxidation and enhance binding to fungal cytochrome bc1 complexes . Unlike the target compound, mandestrobin lacks an amino alcohol moiety but shares aromaticity for target interaction.
Property 2-{[(2,3-Dimethylphenyl)methyl]amino}butan-1-ol Mandestrobin
Functional Groups Amino alcohol Methoxyimino, trifluoromethyl
Application Not reported Fungicide

Research Implications and Gaps

  • Structural Insights : The 2,3-dimethylphenyl group appears critical across analogs for hydrophobic interactions, but functional group modifications (e.g., alcohol vs. amide) dictate application scope .
  • Data Limitations : Physicochemical properties (e.g., logP, solubility) and biological data for the target compound are absent, necessitating experimental validation.
  • Safety and Stability : Chlorinated analogs (e.g., dichlorophenyl) may pose higher environmental risks compared to methylated derivatives .

Biological Activity

2-{[(2,3-Dimethylphenyl)methyl]amino}butan-1-ol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of 2-{[(2,3-Dimethylphenyl)methyl]amino}butan-1-ol is C₁₃H₁₉N₁O, with a molecular weight of approximately 207.31 g/mol. The compound features an amino group and a hydroxyl group attached to a butanol backbone, along with a 2,3-dimethylphenyl substituent. This configuration allows for versatile interactions with biological molecules, influencing various signaling pathways and metabolic processes.

The biological activity of this compound is primarily attributed to its ability to act as a ligand for specific receptors and enzymes. The presence of both amino and hydroxyl groups enhances its capacity for hydrogen bonding and electrostatic interactions, which can modulate the activity of target proteins involved in critical biological functions.

Potential Biological Activities

  • Antimicrobial Properties : Preliminary studies suggest that 2-{[(2,3-Dimethylphenyl)methyl]amino}butan-1-ol may exhibit antimicrobial effects against various pathogens.
  • Anticancer Activity : Research indicates that similar compounds have shown cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia), with IC50 values in the micromolar range.
  • Antidepressant Effects : Compounds with structural similarities have demonstrated serotonin reuptake inhibition, suggesting potential antidepressant properties.

Antidepressant Activity

A study investigated the pharmacological profiles of dimethylphenyl-substituted amines, revealing significant serotonin reuptake inhibition associated with compounds similar to 2-{[(2,3-Dimethylphenyl)methyl]amino}butan-1-ol. This mechanism is commonly linked to antidepressant effects.

Cytotoxicity Studies

Research on related compounds indicated that certain derivatives exhibited cytotoxicity against human cancer cell lines. For example:

CompoundCell LineIC50 (µM)
Compound AMCF-715
Compound BU-93712

This data suggests that further exploration of 2-{[(2,3-Dimethylphenyl)methyl]amino}butan-1-ol could yield promising results in cancer therapy.

Synthesis

The synthesis of 2-{[(2,3-Dimethylphenyl)methyl]amino}butan-1-ol typically involves multi-step organic reactions. Key steps include:

  • Formation of the Butanol Backbone : Starting from appropriate precursors, the butanol structure is established.
  • Introduction of the Amino Group : An amine source is introduced to form the desired amino group.
  • Substitution with Dimethylphenyl Group : The final step involves attaching the 2,3-dimethylphenyl moiety through nucleophilic substitution reactions.

These reactions often require careful control of conditions such as temperature and pressure to achieve high yields and purity.

Applications

Given its unique structure and biological activity, 2-{[(2,3-Dimethylphenyl)methyl]amino}butan-1-ol has potential applications in:

  • Pharmaceutical Development : As a lead compound for developing new antidepressants or anticancer agents.
  • Chemical Research : As a model compound for studying structural modifications on biological activity.

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